molecular formula C18H20N2O7S B4715994 4-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}sulfonyl)morpholine

4-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}sulfonyl)morpholine

Cat. No. B4715994
M. Wt: 408.4 g/mol
InChI Key: HUSOYSJSIPABOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[2-(4-nitrophenoxy)ethoxy]phenyl}sulfonyl)morpholine is a chemical compound that belongs to the class of sulfonamide drugs. The compound is commonly referred to as NPS-2143 and is used in scientific research to investigate its effects on various physiological processes.

Mechanism of Action

NPS-2143 works by blocking the TRPV6 calcium channel. The TRPV6 channel is a member of the transient receptor potential (TRP) family of ion channels. The TRP channels are involved in various physiological processes, including sensory perception, pain perception, and calcium signaling. TRPV6 is primarily expressed in epithelial tissues and is involved in calcium absorption. NPS-2143 specifically targets the TRPV6 channel and inhibits calcium influx, which has important implications for various physiological processes.
Biochemical and Physiological Effects
NPS-2143 has been shown to have a number of biochemical and physiological effects. One of the major effects of NPS-2143 is its ability to inhibit TRPV6-mediated calcium influx. This has important implications for various physiological processes, including bone metabolism, renal calcium handling, and reproductive function. NPS-2143 has also been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells by blocking TRPV6-mediated calcium influx.

Advantages and Limitations for Lab Experiments

One of the major advantages of using NPS-2143 in lab experiments is its selectivity for the TRPV6 calcium channel. This allows researchers to specifically target this channel and investigate its role in various physiological processes. However, one of the limitations of using NPS-2143 is its specificity for the TRPV6 channel, which may limit its use in investigating other calcium channels.

Future Directions

There are several future directions for research on NPS-2143. One area of research is the development of more selective TRPV6 inhibitors. This would allow researchers to investigate the role of TRPV6 in various physiological processes without affecting other calcium channels. Another area of research is the investigation of the anti-cancer properties of NPS-2143. This could lead to the development of new cancer therapies that specifically target TRPV6-mediated calcium influx. Finally, further research is needed to investigate the role of NPS-2143 in other physiological processes, such as cardiovascular function and immune function.

Scientific Research Applications

NPS-2143 has been extensively studied for its effects on various physiological processes. One of the major areas of research is its role in calcium signaling. NPS-2143 is a selective calcium channel blocker that specifically targets the transient receptor potential vanilloid type 6 (TRPV6) calcium channel. TRPV6 is a calcium channel that is primarily expressed in epithelial tissues and is involved in calcium absorption. NPS-2143 has been shown to inhibit TRPV6-mediated calcium influx, which has important implications for various physiological processes, including bone metabolism, renal calcium handling, and reproductive function.

properties

IUPAC Name

4-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S/c21-20(22)15-1-3-16(4-2-15)26-13-14-27-17-5-7-18(8-6-17)28(23,24)19-9-11-25-12-10-19/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSOYSJSIPABOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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